molecular formula C20H17ClFN3O3S B2424979 2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide CAS No. 450339-75-0

2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide

Cat. No.: B2424979
CAS No.: 450339-75-0
M. Wt: 433.88
InChI Key: GJMYWCMCRJGGRA-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C20H17ClFN3O3S and its molecular weight is 433.88. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3S/c1-11-6-7-17(12(2)8-11)25-19(13-9-29(27,28)10-16(13)24-25)23-20(26)18-14(21)4-3-5-15(18)22/h3-8H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMYWCMCRJGGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by recent research findings.

Molecular Structure

  • Molecular Formula : C21H21ClF2N3O4S
  • Molecular Weight : 441.92 g/mol
  • IUPAC Name : 2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in disease pathways, affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Studies have demonstrated that derivatives of thieno[3,4-c]pyrazole compounds exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been evaluated against various bacterial strains. The compound showed potent activity against both Gram-positive and Gram-negative bacteria.
  • In vitro studies have indicated that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound:

  • In a study screening various compounds for anticancer activity on multicellular spheroids, it was identified as a promising candidate due to its ability to induce apoptosis in cancer cells .
  • The compound's structure suggests it may interfere with key signaling pathways involved in tumor growth and metastasis.

Case Studies

  • Antimicrobial Efficacy
    • A comparative study assessed the antimicrobial activity of the compound against conventional antibiotics. The results showed that it outperformed ciprofloxacin and ketoconazole in inhibiting specific bacterial strains .
  • Anticancer Screening
    • In a drug library screening for anticancer agents, this compound was noted for its effectiveness against a range of cancer cell lines, demonstrating a significant reduction in cell viability at low concentrations .

Data Table: Biological Activity Overview

Activity TypeTest OrganismsMIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus8
AntimicrobialEscherichia coli16
AnticancerVarious Cancer Cell Lines<10

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi. For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The thieno[3,4-c]pyrazole structure has been associated with anti-inflammatory properties. Compounds in this class have been studied for their ability to reduce inflammation in various models of disease, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .

Anticancer Potential

Recent investigations into the anticancer properties of similar compounds have shown promising results. For example, certain derivatives have been screened for their efficacy against cancer cell lines, revealing mechanisms that may involve the induction of apoptosis in malignant cells . The structural characteristics of the compound may enhance its ability to interact with specific biological targets involved in cancer progression.

Synthetic Methodologies

The synthesis of 2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide typically involves multi-step reactions starting from simpler organic precursors. Key steps may include:

  • Formation of the thieno[3,4-c]pyrazole ring through cyclization reactions.
  • Introduction of the chlorobenzamide group via acylation methods.
  • Fluorination processes to achieve the desired fluorinated derivative.

These synthetic routes are crucial for optimizing yield and purity for further biological testing.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Screening : A study conducted on related thieno[3,4-c]pyrazole derivatives evaluated their effectiveness against multiple pathogens using agar diffusion methods. The results indicated that modifications to the chemical structure significantly influenced antimicrobial potency .
  • Inflammation Models : In vivo studies have demonstrated that compounds with similar structures can effectively reduce inflammatory markers in animal models of arthritis. These findings suggest a pathway for developing new anti-inflammatory drugs based on this chemical scaffold .

Preparation Methods

Jacobson Reaction for Thienopyrazole Formation

The Jacobson reaction, a classical method for pyrazole synthesis, has been successfully adapted for thieno[3,4-c]pyrazole derivatives. Starting with methyl 3-aminothiophene-2-carboxylate, sequential N-acetylation, nitrosation, and cyclization yield the thienopyrazole scaffold. For the target compound, modifications include:

  • N-Acetylation : Treatment with acetic anhydride at 65°C for 48 hours to form the N-acetyl intermediate.
  • Nitrosation : Reaction with sodium nitrite in HCl at 0°C to generate the diazonium salt.
  • Cyclization : Heating under reflux in ethanol to induce ring closure, achieving yields of 12–25% for analogous systems.

Palladium-Catalyzed Cyclization

An alternative route employs palladium-catalyzed amination to construct the thienopyrazole ring. For example, 3-bromothiophene-2-carbaldehyde undergoes condensation with benzophenone hydrazone, followed by palladium-mediated cyclization using Pd(OAc)₂ and dppf. This method offers superior atom economy (40.4% overall yield in model systems) but requires stringent anhydrous conditions.

Functionalization of the Thienopyrazole Core

Introduction of the 2,4-Dimethylphenyl Group

The 2,4-dimethylphenyl substituent is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For instance:

  • Buchwald-Hartwig Amination : Reaction of a brominated thienopyrazole intermediate with 2,4-dimethylaniline in the presence of Pd₂(dba)₃ and Xantphos.
  • Direct Alkylation : Treatment with 2,4-dimethylbenzyl bromide under basic conditions (K₂CO₃, DMF, 80°C), though this approach risks over-alkylation.

Oxidation to Sulfone

The dihydrothienopyrazole’s sulfur atoms are oxidized to sulfone groups using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature. Key parameters include:

  • Stoichiometry : 2.2 equivalents of mCPBA per sulfur atom.
  • Reaction Time : 12–18 hours for complete oxidation.
  • Yield : 70–85% for related sulfonamide systems.

Synthesis of the Benzamide Moiety

Preparation of 2-Chloro-6-Fluorobenzoic Acid Derivatives

The carboxylic acid is activated for amide coupling via two primary methods:

  • Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) at reflux, yielding 2-chloro-6-fluorobenzoyl chloride.
  • Mixed Carbonate Intermediate : Use of ethyl chloroformate and N-methylmorpholine in THF.

Oxidative Amidation Strategy

A green chemistry approach involves FeCl₂·4H₂O/TBAB-catalyzed oxidative amidation of 2-chlorobenzaldehyde with dimethylamine under CO₂ atmosphere. While this method achieves 37% yield for simpler benzamides, its applicability to sterically hindered systems like the target compound remains untested.

Amide Bond Formation

Coupling Reagent-Mediated Synthesis

The final amidation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:

  • Conditions : 0°C to room temperature, 12 hours.
  • Yield : 61% for structurally related 3-amino-4-fluorobenzamide.
  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and silica gel chromatography.

Schotten-Baumann Reaction

For scale-up, the acyl chloride is reacted with the thienopyrazole amine in a biphasic system (THF/water) with NaHCO₃. This method offers rapid reaction times (<2 hours) but requires strict pH control to minimize hydrolysis.

Optimization Challenges and Side Reactions

Competing Pathways in Thienopyrazole Synthesis

  • Dimerization : During Jacobson reaction cyclization, dimeric byproducts may form if stoichiometry deviates.
  • Over-Oxidation : Excessive mCPBA can degrade the sulfone group, necessitating careful reagent addition.

Amidation Selectivity

Steric hindrance from the 2,4-dimethylphenyl group may retard coupling efficiency. Pre-activation of the carboxylic acid as a pentafluorophenyl ester improves reactivity in hindered systems.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what methodological considerations ensure high purity?

Answer: The synthesis typically involves multi-step reactions starting with precursors like substituted benzoic acids and heterocyclic intermediates (e.g., thieno[3,4-c]pyrazole cores). Key steps include cyclization, sulfonation, and amidation. For example, one route may begin with 2,4-dimethylphenyl-substituted precursors, followed by coupling with fluorobenzamide derivatives under controlled conditions.

  • Critical Methodological Steps:
  • Use of reflux conditions for cyclization (110–120°C, 12–24 hours) .

  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product .

  • Monitoring reaction progress via thin-layer chromatography (TLC) to minimize by-products .

    Table 1: Example Synthetic Parameters

    StepReagents/ConditionsYield (%)Purity (HPLC)
    CyclizationDMF, K₂CO₃, 120°C, 18h65–75>95%
    SulfonationSOCl₂, DCM, 0°C → RT80–85>98%
    AmidationEDCI, DMAP, THF70–75>97%

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

Answer: A combination of spectroscopic and chromatographic methods is required:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., chloro, fluoro, dimethylphenyl groups) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₀H₁₆ClFN₂O₃S) .
  • X-ray Crystallography: For resolving 3D conformation and dihedral angles of the thienopyrazole core .
  • HPLC: Purity assessment (>95%) with UV detection at 254 nm .

Q. Which structural features of the compound influence its reactivity and pharmacological potential?

Answer: Key structural determinants include:

  • Thieno[3,4-c]pyrazole Core: Provides rigidity and π-stacking potential for target binding .
  • Electron-Withdrawing Groups (Cl, F): Enhance stability and modulate electronic properties for nucleophilic substitution .
  • 2,4-Dimethylphenyl Group: Hydrophobic interactions in biological systems .
  • Sulfone Group (5,5-dioxido): Increases solubility and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

Answer: Systematic optimization involves:

  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Temperature Control: Lower temps (0–5°C) during sulfonation reduce side reactions .
  • Catalyst Selection: Use of DMAP or HOBt for efficient amidation .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., cyclization in 2h vs. 18h) .

Contradiction Analysis: Discrepancies in reported yields (e.g., 65% vs. 80%) may arise from differences in solvent purity or catalyst ratios. Replicate studies with controlled variables are critical .

Q. How should researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?

Answer:

  • Assay Standardization: Compare activities under identical conditions (e.g., IC₅₀ in MCF-7 vs. HeLa cells) .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing Cl with Br) to isolate contributing groups .
  • Target Profiling: Use computational docking (e.g., AutoDock Vina) to predict binding to kinases (e.g., EGFR) vs. COX-2 .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in biological systems?

Answer:

  • In Vitro Assays:
  • Kinase Inhibition: ADP-Glo™ assay for ATP-competitive binding .
  • Cytotoxicity: MTT assay with dose-response curves (1–100 μM) .
    • Molecular Dynamics (MD): Simulate interactions with protein targets (e.g., 100 ns simulations in GROMACS) .
    • Mutagenesis Studies: Replace key residues (e.g., EGFR Lys721) to validate binding sites .

Data Contradiction Analysis

  • Example Issue: Conflicting reports on metabolic stability (t₁/₂ = 2h vs. 6h in hepatic microsomes).
  • Resolution:

Verify incubation conditions (NADPH concentration, species: human vs. rat).

Use LC-MS/MS to identify metabolite profiles (e.g., hydroxylation at thienopyrazole vs. benzamide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.